5-Bromoquinoline-8-carboxamide
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Overview
Description
5-Bromoquinoline-8-carboxamide: is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.083 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the field of medicinal chemistry . They are often used as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
These compounds have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromoquinoline-8-carboxamide is not well-established. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a quinoline derivative, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Bromoquinoline-8-carboxamide, often involves classical methodologies such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods are frequently modified to improve efficiency and reduce environmental impact. For instance, the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been explored .
Industrial Production Methods: Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source, is one example of an eco-friendly approach to synthesizing these compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
Chemistry: 5-Bromoquinoline-8-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its structure-activity relationship (SAR) studies help identify promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
- 8-Quinolinecarboxamide
- 5,7-Dibromo-8-hydroxyquinoline
- 5-Bromo-8-quinolinecarboxamide
Comparison: Compared to other similar compounds, 5-Bromoquinoline-8-carboxamide is unique due to its specific bromine substitution at the 5-position and the carboxamide group at the 8-position . These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromoquinoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBAKUSXSCERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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